
(R)-2-Amino-1,2-diphenyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-1,2-diphenyl-1-propanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, two phenyl groups, and a hydroxyl group attached to a propanol backbone. Its chiral nature means it exists in two enantiomeric forms, with the ®-enantiomer being the focus of this article.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-1,2-diphenyl-1-propanol typically involves the reduction of the corresponding ketone, 2-Amino-1,2-diphenyl-1-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The choice of reducing agent and reaction conditions can influence the yield and purity of the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-1,2-diphenyl-1-propanol may involve the use of chiral catalysts or chiral auxiliaries to ensure the selective formation of the ®-enantiomer. Techniques such as asymmetric hydrogenation or enzymatic reduction are commonly employed to achieve high enantiomeric excess and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Amino-1,2-diphenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 2-Amino-1,2-diphenyl-1-propanone.
Reduction: 2-Amino-1,2-diphenylpropane.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
®-2-Amino-1,2-diphenyl-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-Amino-1,2-diphenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-1,2-diphenyl-1-propanol: The enantiomer of the ®-form, with different biological activity and properties.
2-Amino-1,2-diphenyl-1-propanone: The ketone form, which can be reduced to produce the ®-2-Amino-1,2-diphenyl-1-propanol.
2-Amino-1,2-diphenylpropane: The fully reduced form, lacking the hydroxyl group.
Uniqueness: ®-2-Amino-1,2-diphenyl-1-propanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer specific reactivity and biological activity. Its ability to act as a chiral building block and its potential therapeutic applications distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
(1R)-2-amino-1,2-diphenylpropan-1-ol |
InChI |
InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3/t14-,15?/m1/s1 |
Clé InChI |
ZGULRCHLTOMBNJ-GICMACPYSA-N |
SMILES isomérique |
CC(C1=CC=CC=C1)([C@@H](C2=CC=CC=C2)O)N |
SMILES canonique |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


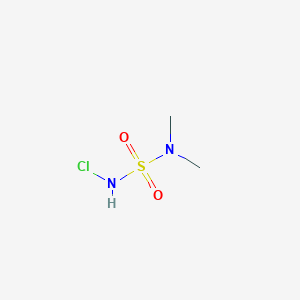

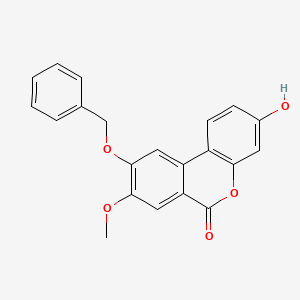

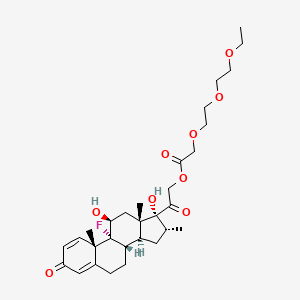
![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)
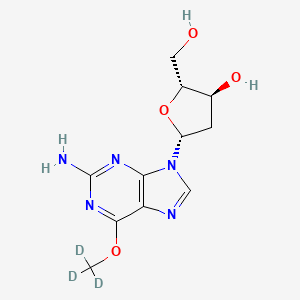
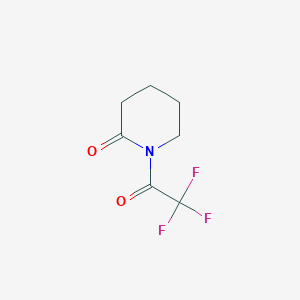

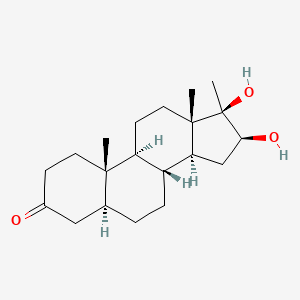
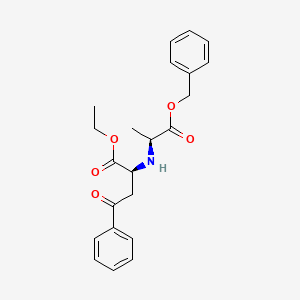

![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13411500.png)
